molecular formula C10H11NO4S B11817260 2-(2-Phenylethenylsulfonylamino)acetic acid

2-(2-Phenylethenylsulfonylamino)acetic acid

Cat. No.: B11817260
M. Wt: 241.27 g/mol
InChI Key: BENSSPRDYYRKBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenylsulfonylamino)acetic acid typically involves the reaction of phenylethenylsulfonyl chloride with glycine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenylsulfonylamino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted aromatic compounds .

Scientific Research Applications

2-(2-Phenylethenylsulfonylamino)acetic acid is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylethenylsulfonylamino)acetic acid is unique due to the presence of both the phenylethenyl and sulfonylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

2-(2-phenylethenylsulfonylamino)acetic acid

InChI

InChI=1S/C10H11NO4S/c12-10(13)8-11-16(14,15)7-6-9-4-2-1-3-5-9/h1-7,11H,8H2,(H,12,13)

InChI Key

BENSSPRDYYRKBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)O

Origin of Product

United States

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